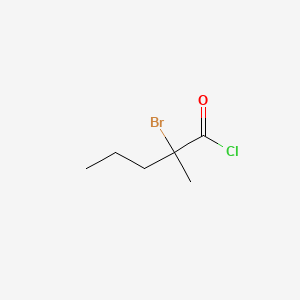

2-Bromo-2-methylvaleryl chloride

Description

2-Bromo-2-methylvaleryl chloride is a brominated acyl chloride characterized by a branched alkyl chain (valeryl group) substituted with a methyl and bromine atom at the alpha position. This compound is primarily utilized in organic synthesis as an electrophilic alkylating agent or intermediate for constructing complex molecules, such as pharmaceuticals or agrochemicals. The bromine atom at the alpha position enhances its reactivity by stabilizing the transition state during nucleophilic substitution reactions, while the methyl group influences steric effects and solubility.

Key physical properties (inferred from structural analogs) likely include:

- Molecular formula: C₆H₁₀BrClO

- Boiling point: Estimated 150–180°C (based on similar brominated acyl chlorides).

- Solubility: Low polarity due to the acyl chloride group, soluble in dichloromethane or THF.

Properties

Molecular Formula |

C6H10BrClO |

|---|---|

Molecular Weight |

213.50 g/mol |

IUPAC Name |

2-bromo-2-methylpentanoyl chloride |

InChI |

InChI=1S/C6H10BrClO/c1-3-4-6(2,7)5(8)9/h3-4H2,1-2H3 |

InChI Key |

JLTPAUBMVVXYDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C(=O)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

- Substituents : Two phenyl groups vs. a methyl and valeryl chain in 2-bromo-2-methylvaleryl chloride.

- Reactivity : The bulky phenyl groups in 2-bromo-2,2-diphenylacetyl chloride reduce nucleophilic substitution rates compared to the less sterically hindered this compound.

Non-Brominated Acyl Chlorides (e.g., 2-Methylvaleryl Chloride)

Reactivity :

- The absence of bromine in 2-methylvaleryl chloride reduces electrophilicity, making it less reactive in SN₂ reactions.

- Bromine’s electron-withdrawing effect in this compound accelerates reactions with nucleophiles like amines or alcohols.

Thermal Stability :

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

- Functional Groups : A benzylamine hydrochloride vs. an acyl chloride.

- Reactivity : The acyl chloride group in this compound enables nucleophilic acyl substitution, whereas the benzylamine group undergoes alkylation or condensation.

- Synthesis : Both compounds likely involve bromination steps, but 2-bromo-4-fluorobenzylamine hydrochloride requires additional amine protection/deprotection strategies .

Comparative Data Table

| Property | This compound | 2-Bromo-2,2-diphenylacetyl Chloride | 2-Methylvaleryl Chloride |

|---|---|---|---|

| Molecular Formula | C₆H₁₀BrClO | C₁₄H₁₀BrClO | C₆H₁₁ClO |

| Key Substituents | Bromine, methyl, valeryl | Bromine, diphenyl | Methyl, valeryl |

| Reactivity (SN₂) | High (moderate steric hindrance) | Low (high steric hindrance) | Low (no bromine) |

| Thermal Stability | Moderate | High | High |

| Typical Solvents | DCM, THF | Toluene, DCM | Ether, DCM |

Research Findings and Limitations

- Synthetic Utility : Brominated acyl chlorides like this compound are preferred in reactions requiring controlled steric environments and high electrophilicity.

- Gaps in Evidence : The provided sources lack direct data on this compound, necessitating reliance on analogs like 2-bromo-2,2-diphenylacetyl chloride and synthesis methodologies for related brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.